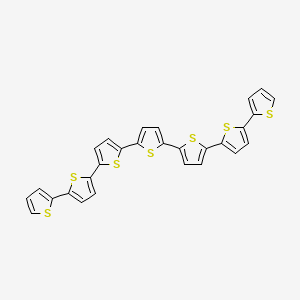

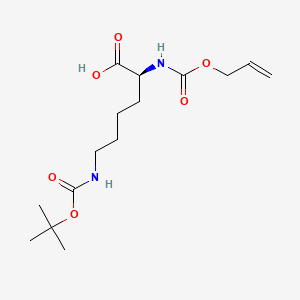

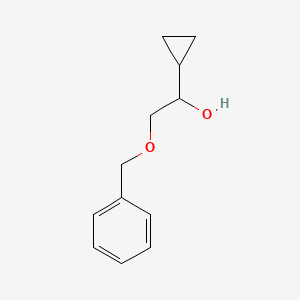

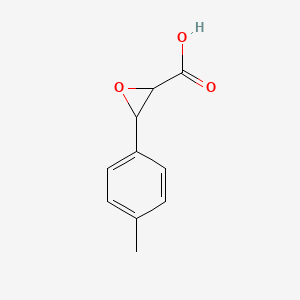

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Aplicaciones Científicas De Investigación

Stereocontrolled Synthesis

A stereocontrolled approach has been developed for synthesizing hydroxyethylene dipeptide isosteres, such as 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, from (l)-phenylalanine. This method showcases the compound's application in precise synthetic routes aimed at producing complex molecules with specific stereochemistry, which is vital in drug discovery and development processes (Nadin et al., 2001).

Biocatalytic Applications

The compound's derivatives, like 2-oxo-6-tert-butoxycarbonylamino-hexanoic acid, have been used as building blocks in biocatalytic processes. An engineered Escherichia coli aspartate aminotransferase has been utilized for the asymmetric synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid, demonstrating the compound's role in producing pharmaceutical intermediates through biotechnological methods (Lo et al., 2009).

Material Science and Corrosion Inhibition

In materials science, Schiff's bases derived from lysine (amino acid) and various aldehydes, incorporating the core structure of this compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application underscores the compound's versatility and its potential in developing new materials with enhanced durability and resistance to degradation (Gupta et al., 2016).

Enzymatic Synthesis and Glycolipids

N-Acetyl-glucosamine fatty acid esters, synthesized through lipase-catalyzed transesterification involving derivatives of this compound, highlight its application in producing novel glycolipids. These glycolipids find usage across a spectrum of applications, from food and cosmetics to pharmaceuticals, showcasing the compound's contribution to the development of bio-based surfactants and emulsifiers (Pöhnlein et al., 2014).

Chemical Synthesis and Drug Development

The compound's derivatives have been pivotal in synthesizing key intermediates for pharmaceuticals, such as Z-(2S)- and Z-(2R)-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, which are critical in the synthesis of bulgecinine. This application demonstrates the compound's role in facilitating the synthesis of complex molecules with potential therapeutic uses (Holt et al., 2002).

Propiedades

IUPAC Name |

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDKJBCVARAHIJ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)

![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)